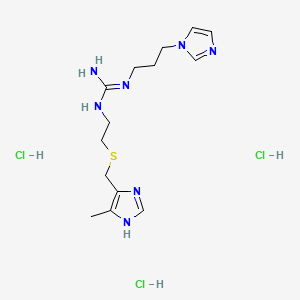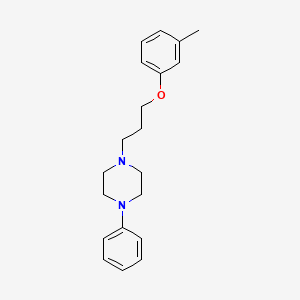
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester is a chemical compound with the molecular formula C25H29O4PIt is a type of organophosphate ester, which is commonly used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester typically involves the reaction of phosphoric acid with 2,4-dimethylphenol and 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
H3PO4+2C8H10O+C9H12O→C25H29O4P+3H2O
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation, crystallization, or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and the corresponding phenols.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and 2,4-dimethylphenol, 2,4,6-trimethylphenol.
Oxidation: Phosphoric acid derivatives.
Substitution: Depending on the nucleophile used, various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a component in drug formulations.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester involves its interaction with various molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites, leading to changes in their activity. This compound can also interact with cellular membranes and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphorous acid, mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters
Uniqueness
Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester is unique due to its specific combination of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its use as a flame retardant and plasticizer .
Propiedades
Número CAS |
86864-95-1 |
|---|---|
Fórmula molecular |
C26H31O4P |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2,4-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-9-10-24(19(4)11-16)28-31(27,29-25-20(5)12-17(2)13-21(25)6)30-26-22(7)14-18(3)15-23(26)8/h9-15H,1-8H3 |
Clave InChI |
RBYUVXNRQIGHLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


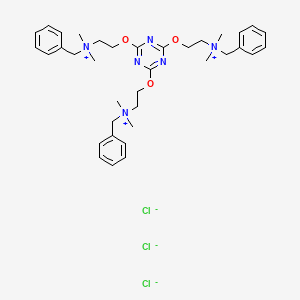
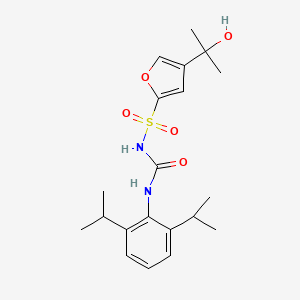




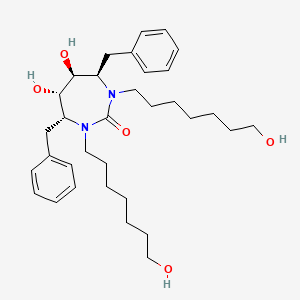
![N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid](/img/structure/B15183894.png)

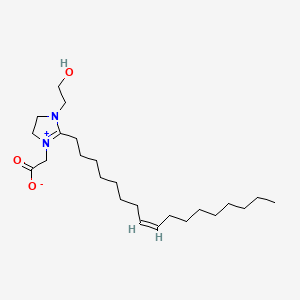
![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)
